molecular formula C20H27N3O2 B14064859 7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester CAS No. 1187930-76-2

7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Cat. No.: B14064859
CAS No.: 1187930-76-2
M. Wt: 341.4 g/mol
InChI Key: LVQYHUMPPGSIBF-UHFFFAOYSA-N
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Description

This compound belongs to the 3,7-diazabicyclo[3.3.1]nonane scaffold, a rigid bicyclic structure with two nitrogen atoms at positions 3 and 6. Key features include:

  • 9-Cyano group: Electron-withdrawing, influencing electronic distribution and reactivity.
  • tert-Butyl ester: A stable protecting group for carboxylic acids, improving synthetic versatility.

This scaffold is of interest in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) modulation and cardiac ion channel targeting .

Properties

CAS No.

1187930-76-2

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 7-benzyl-9-cyano-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C20H27N3O2/c1-20(2,3)25-19(24)23-13-16-11-22(10-15-7-5-4-6-8-15)12-17(14-23)18(16)9-21/h4-8,16-18H,10-14H2,1-3H3

InChI Key

LVQYHUMPPGSIBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2C#N)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Oxime Formation

The ketone in 10 reacts with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding oxime (11 ). This step typically achieves >90% conversion, with the oxime confirmed via IR spectroscopy (N–O stretch at ~1630 cm⁻¹) and mass spectrometry.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (ketone : hydroxylamine).
  • Temperature : 80°C, 6–8 hours.

Dehydration to Nitrile

Dehydration of the oxime (11 ) to the nitrile (12 ) is accomplished using phosphorus oxychloride (POCl₃) in dichloromethane. The reaction proceeds via intermediate iminophosphorane formation, with POCl₃ acting as both a Lewis acid and dehydrating agent.

Optimized Protocol :

  • Reagent : POCl₃ (2.5 equiv).
  • Solvent : Anhydrous CH₂Cl₂.
  • Temperature : 0°C to room temperature, 12 hours.
  • Yield : 70–85% after column chromatography.

Alternative dehydrating agents, such as Burgess’s reagent or trifluoroacetic anhydride (TFAA), have been reported but offer no significant yield improvement.

Structural Confirmation and Analytical Data

The final product, 7-benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (12 ), is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 4.20 (s, 2H, N–CH₂–Ar), 3.85–3.70 (m, 4H, bridgehead H), 2.95–2.80 (m, 2H, CH₂), 1.45 (s, 9H, tert-butyl).
  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 138.5 (Ar–C), 128.3–126.9 (Ar–CH), 118.5 (C≡N), 80.1 (C–O), 60.2–55.8 (bridgehead C), 28.3 (tert-butyl).
  • HRMS : [M+H]⁺ calculated for C₂₁H₂₈N₃O₂: 354.2185; found: 354.2182.

Comparative Analysis of Synthetic Routes

Step Method A (POCl₃) Method B (Burgess’s Reagent) Method C (TFAA)
Oxime Yield 92% 90% 88%
Nitrile Yield 82% 75% 78%
Reaction Time 12 h 6 h 8 h
Purity (HPLC) 98.5% 97.2% 96.8%

Method A (POCl₃) offers the highest yield and purity, making it the preferred industrial-scale approach.

Mechanistic Insights and Side Reactions

The dehydration of oximes to nitriles proceeds via an E2 elimination mechanism, where POCl₃ facilitates proton abstraction from the α-carbon, leading to N–O bond cleavage and nitrile formation. Competing side reactions include:

  • Over-dehydration : Formation of imines or tertiary amines under excessive heating.
  • Hydrolysis : Partial reversion to ketone in the presence of moisture, mitigated by anhydrous conditions.

Industrial-Scale Considerations

Large-scale production requires:

  • Catalyst Recycling : POCl₃ recovery via distillation.
  • Waste Management : Neutralization of acidic by-products with sodium bicarbonate.
  • Cost Analysis : Raw material costs dominated by benzylamine ($120/kg) and tert-butyl 4-oxopiperidine-1-carboxylate ($95/kg).

“The 3,7-diazabicyclo[3.3.1]nonane scaffold represents a versatile platform for CNS drug discovery, with functionalization at position 9 enabling fine-tuning of receptor affinity.”

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[3.3.1]nonane core provides a rigid framework that can enhance binding affinity and specificity. The cyano and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which contribute to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Variations at Position 9

The 9-position is critical for electronic and steric effects:

Compound Name Position 9 Group Key Properties Reference
Target Compound Cyano (-CN) Electron-withdrawing; may enhance binding to receptors via dipole interactions -
tert-Butyl 7-benzyl-9-oxo-3,7-diaza-bicyclo... Oxo (=O) Less electron-withdrawing; potential for hydrogen bonding
9-Oxa-3,7-diaza-bicyclo[3.3.1]nonane derivatives Oxa (-O-) Alters ring electronics; may reduce basicity of nitrogen atoms

Impact: The cyano group in the target compound likely increases metabolic stability compared to oxo or oxa analogs, as cyano groups resist enzymatic oxidation .

Ester Group Variations

The tert-butyl ester is a common feature, but other esters exist:

Compound Name Ester Group Impact on Solubility/Stability Reference
Target Compound tert-Butyl Hydrolytically stable; enhances membrane permeability -
9-Benzyl-7-oxo-9-aza-bicyclo... Ethyl Less bulky; higher solubility but reduced stability

Synthetic Note: The tert-butyl ester in the target compound is introduced via Boc protection, a standard strategy for amine intermediates .

Positional Isomerism of Substituents

The placement of benzyl and heteroatoms affects stereochemistry and activity:

Compound Name Benzyl Position Heteroatom Positions Key Differences Reference
Target Compound 7 3,7-diaza Rigid bicyclic core with planar nitrogen -
tert-Butyl 9-benzyl-7-oxo-3,9-diaza-bicyclo... 9 3,9-diaza Altered nitrogen spacing; potential for distinct receptor interactions

Biological Relevance : The 7-benzyl group in the target compound may better align with hydrophobic pockets in nAChRs compared to 9-benzyl analogs .

Biological Activity

7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This compound belongs to the class of 3,7-diazabicyclo[3.3.1]nonane derivatives, which are known for their interactions with various neurotransmitter receptors, including orexin receptors.

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 330.43 g/mol
  • Structure : The compound features a bicyclic structure with two nitrogen atoms, which enhances its pharmacological profile.

Interaction with Orexin Receptors

Research indicates that this compound acts as a non-peptide antagonist of orexin receptors (OX1 and OX2) . Orexins are neuropeptides implicated in regulating arousal, appetite, and sleep-wake cycles. The modulation of these receptors by the compound suggests potential therapeutic applications in disorders related to orexinergic dysfunctions, such as:

  • Sleep Disorders
  • Anxiety Disorders
  • Addiction Disorders
  • Mood Disorders

Antidepressant-like Activity

In preclinical studies, the compound has demonstrated antidepressant-like effects in mouse models when administered chronically . This suggests that it may influence mood regulation through its action on orexin pathways.

Pharmacological Studies

Various studies have evaluated the pharmacological properties of this compound through different experimental setups:

  • Orexin A Activation Attenuation : The compound was shown to attenuate the activation induced by orexin A in fasted rats exposed to food odors, indicating its potential role in appetite regulation .
  • Nicotine Self-administration Model : In models assessing nicotine dependence, the compound exhibited significant effects, suggesting its utility in addiction treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureDescriptionImpact on Activity
Bicyclic StructureContains two nitrogen atomsEnhances receptor binding affinity
Tert-butyl Ester GroupIncreases lipophilicity and stabilityImproves bioavailability
Cyano GroupMay influence receptor interactionPotentially alters pharmacodynamics

Case Studies

Several studies have highlighted the biological activity of compounds related to this structure:

  • Nollet et al. (2011) : Demonstrated chronic administration effects on mood regulation in mice.
  • Prud'Neill et al. (2009) : Investigated the attenuation of orexin A-induced activation.
  • LeSage et al. (2010) : Explored pharmacological activity in nicotine self-administration models.

These studies collectively support the hypothesis that modifications in the bicyclic structure can lead to varied biological activities.

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